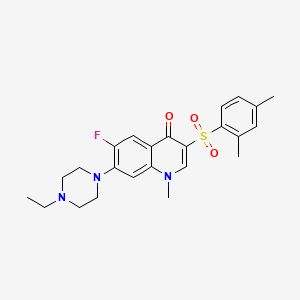

3-(2,4-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Description

This compound is a fluoroquinoline derivative featuring a 2,4-dimethylbenzenesulfonyl group at position 3, a 4-ethylpiperazine substituent at position 7, and a methyl group at position 1. The fluorine atom at position 6 and the 1,4-dihydroquinolin-4-one core are critical for its structural and electronic properties. Such modifications are common in medicinal chemistry to optimize bioavailability, target affinity, and metabolic stability.

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O3S/c1-5-27-8-10-28(11-9-27)21-14-20-18(13-19(21)25)24(29)23(15-26(20)4)32(30,31)22-7-6-16(2)12-17(22)3/h6-7,12-15H,5,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAXSOFSTDDUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=C(C=C(C=C4)C)C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Piperazine Substitution: The final step involves the nucleophilic substitution of the sulfonylated quinoline with 4-ethylpiperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the quinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.

Substitution: Alkyl halides, aryl halides, and nucleophiles under reflux conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(2,4-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with DNA and enzymes.

Pharmacology: The compound is investigated for its potential to modulate neurotransmitter receptors, making it a candidate for neurological disorder treatments.

Chemical Biology: It is used as a probe to study protein-ligand interactions and enzyme mechanisms.

Industrial Applications: The compound’s unique structural features make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits specific enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it modulates neurotransmitter receptors, affecting signal transduction pathways in neurons.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related fluoroquinoline derivatives, focusing on substituent effects, spectroscopic data, and functional properties.

Table 1: Structural and Functional Comparison

Key Observations

Sulfonyl Group Variations: The target compound’s 2,4-dimethylbenzenesulfonyl group increases lipophilicity compared to the 3-chlorobenzenesulfonyl analog in . In contrast, compounds like 2l replace sulfonyl groups with a ketone-linked piperazine, which reduces basicity and may limit membrane permeability.

Piperazine Modifications: The 4-ethylpiperazine in the target compound likely enhances solubility and basicity (pKa ~8–9) compared to diethylamino substituents in , which lack a protonatable nitrogen. Piperazinium salts with carboxylate counterions (e.g., ) exhibit ionic character, improving aqueous solubility but limiting blood-brain barrier penetration.

Fluorine and Core Modifications: All compared compounds retain 6-fluoro and 4-oxo groups, critical for DNA gyrase/topoisomerase inhibition in fluoroquinolones.

Spectroscopic and Analytical Data: Compound 2l shows a distinct ¹H-NMR quinoline proton signal at δ 8.76 (d, 1H), absent in the target compound due to substituent differences. Its EI-MS base peak at m/z 217 suggests fragmentation at the piperazine-ketone bond. No direct MS/NMR data are available for the target compound, but its molecular weight (~500 g/mol) exceeds that of 2l (393 g/mol), reflecting increased complexity.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s benzenesulfonyl and ethylpiperazine groups are synthetically tractable via nucleophilic substitution, as seen in analogous compounds .

- The 4-ethylpiperazine moiety may confer selectivity for bacterial topoisomerase IV .

- Physicochemical Properties : The target compound’s logP (estimated >3) indicates moderate lipophilicity, balancing membrane permeability and solubility. This contrasts with ionic derivatives (e.g., ), which prioritize solubility over CNS penetration.

Biological Activity

Overview

3-(2,4-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the quinoline class. Its unique structural features include a quinoline core, a sulfonyl group, and a piperazine moiety, which are significant for its biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits specific enzymes by binding to their active sites, blocking their catalytic activity.

- Neurotransmitter Modulation : The compound modulates neurotransmitter receptors, influencing signal transduction pathways in neurons.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains and fungi.

- Anticancer Properties : Studies suggest it may inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods.

- Anticancer Activity : Research published in a peer-reviewed journal indicated that this quinoline derivative effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The study utilized flow cytometry to assess apoptosis rates and cell cycle distribution.

- Neuropharmacological Effects : Another investigation highlighted the compound's ability to modulate serotonin receptors, suggesting its potential use in treating mood disorders. The study involved in vivo experiments on rodent models to measure changes in behavior correlated with serotonin levels.

Data Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for this compound, and how are key intermediates validated?

The synthesis involves multi-step reactions, including sulfonation, fluorination, and piperazine substitution. A typical route starts with a quinolone core functionalized via sulfonylation (using 2,4-dimethylbenzenesulfonyl chloride) and subsequent substitution with 4-ethylpiperazine . Key intermediates are validated using 1H/13C NMR to confirm substituent positions and HPLC-MS to assess purity (>95%) . For example, the sulfonyl group’s integration in the aromatic region (δ 7.5–8.0 ppm) and piperazine protons (δ 2.5–3.5 ppm) are critical markers .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., fluorine-induced splitting at δ 6.8–7.2 ppm for C6-fluoro ).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C25H28FN3O3S: 494.1864) .

- FT-IR : Identifies sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups .

- X-ray crystallography (if crystals are obtainable): Validates 3D conformation, particularly steric effects from the 2,4-dimethylbenzenesulfonyl group .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts?

- Reaction Parameter Screening : Use a Box-Behnken design to test variables: temperature (60–120°C), solvent polarity (DMSO vs. DCM), and catalyst loading (e.g., Pd/C for cross-couplings) .

- Byproduct Analysis : LC-MS identifies common impurities (e.g., des-fluoro derivatives or incomplete piperazine substitution). Adjust stoichiometry (1.2–1.5 equivalents of 4-ethylpiperazine) to suppress these .

- Purification : Gradient flash chromatography (hexane/EtOAc to CH2Cl2/MeOH) resolves structurally similar byproducts .

Q. How should contradictory data on biological activity (e.g., antibacterial vs. anticancer potency) be resolved?

- Target-Specific Assays : Compare IC50 values across bacterial gyrase vs. human topoisomerase II. Fluorinated quinolones often exhibit dual activity but require selectivity profiling .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace 4-ethylpiperazine with 4-methylpiperidine) and test against in vitro models. Evidence suggests piperazine derivatives enhance cellular uptake .

- Data Normalization : Control for assay conditions (e.g., serum protein binding in cell-based assays may reduce apparent potency ).

Q. What computational methods predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to DNA gyrase (PDB: 1KZN). The sulfonyl group shows hydrogen bonding with Asp73, while the ethylpiperazine moiety occupies a hydrophobic pocket .

- MD Simulations : Assess stability of the ligand-enzyme complex over 100 ns. Pay attention to fluorine’s electrostatic contributions to binding .

- Pharmacophore Mapping : Identify critical features (e.g., the quinolone carbonyl as a hydrogen bond acceptor) .

Q. How can metabolic stability and pharmacokinetics (PK) be evaluated preclinically?

- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure t1/2. Piperazine-containing compounds often undergo N-dealkylation, detectable via LC-MS/MS .

- Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good bioavailability) .

- Plasma Protein Binding : Use ultrafiltration; >90% binding may limit free drug concentration .

Q. What strategies address solubility challenges in in vivo studies?

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters at the 4-oxo position) .

- Formulation Screening : Test co-solvents (PEG 400/Cremophor EL) or cyclodextrin inclusion complexes .

- pH-Solubility Profile : The compound’s poor solubility at physiological pH (6–7.4) necessitates salt formation (e.g., hydrochloride) .

Data Contradiction & Validation

Q. How to reconcile discrepancies in reported enzyme inhibition (e.g., IC50 variability)?

- Standardize Assays : Use identical buffer conditions (e.g., 10 mM Mg²⁺ for gyrase activity) .

- Control for Enzyme Lot Variability : Pre-test enzyme batches with a reference inhibitor (e.g., ciprofloxacin) .

- Orthogonal Validation : Confirm activity via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What analytical methods confirm batch-to-batch consistency in large-scale synthesis?

- QbD Approach : Define critical quality attributes (CQAs) like purity (>99%), residual solvents (ICH Q3C limits), and particle size distribution .

- Stability-Indicating HPLC : Stress testing (heat/humidity/light) identifies degradation products (e.g., sulfoxide formation) .

Ethical & Methodological Considerations

Q. How to ensure reproducibility in pharmacological studies?

- FAIR Data Principles : Share raw spectral data (NMR, MS) in public repositories (e.g., PubChem ).

- Blinded Experiments : Use third-party vendors for biological testing to avoid bias .

- Multi-Lab Validation : Collaborate to replicate key findings (e.g., IC50 values across independent labs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.